1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

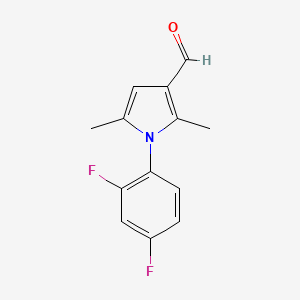

1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 125126-73-0) is a pyrrole-based aromatic aldehyde with a molecular formula of C₁₃H₁₁F₂NO and a molecular weight of 235.23 g/mol . Its structure features a pyrrole ring substituted with two methyl groups at positions 2 and 5, a carbaldehyde group at position 3, and a 2,4-difluorophenyl moiety at position 1 (Figure 1). The compound is synthesized via a multi-step procedure, yielding an 85% isolated product as a brown solid, as evidenced by its ¹H NMR data (δ 9.89 ppm for the aldehyde proton) .

This compound has been investigated in antimalarial research due to the structural activity relationships (SAR) of pyrrolone derivatives . Its commercial availability is documented by suppliers such as Santa Cruz Biotechnology, with pricing ranging from $334.00 (1 g) to $970.00 (5 g) . Storage recommendations typically advise room temperature conditions .

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDLNJHLFFSBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001174367 | |

| Record name | 1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001174367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125126-73-0 | |

| Record name | 1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125126-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001174367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction, where a suitable precursor containing the difluorophenyl moiety is reacted with the pyrrole ring.

Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation reactions, such as the use of oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The carbaldehyde group can undergo oxidation reactions to form carboxylic acids.

Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

Substitution: The difluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.

Substitution: Electrophiles such as halogens and Lewis acids.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Pyrrolidine derivatives.

Substitution: Halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe in biological studies to understand the interaction of difluorophenyl groups with biological targets.

Industry: Use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The difluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde position compared to the electron-donating methyl groups in the 2,4-dimethylphenyl analog .

- Heterocyclic Core : Pyrazole derivatives (e.g., ) exhibit greater planarity than pyrrole analogs, which may alter binding interactions in biological targets .

Biological Activity

1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 125126-73-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H11F2NO

- Molecular Weight : 235.23 g/mol

- CAS Number : 125126-73-0

Biological Activity Overview

Research indicates that 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibits various biological activities, primarily in the areas of anticancer and antimicrobial effects.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- A study demonstrated that derivatives of pyrrole compounds, including those with difluorophenyl substitutions, showed significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .

- In vitro assays reported an IC50 value indicating effective inhibition of cancer cell growth, suggesting that structural modifications can enhance potency against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research indicates that pyrrole derivatives possess broad-spectrum antimicrobial activity. The presence of the difluorophenyl group enhances the interaction with bacterial membranes, leading to increased permeability and cell death .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be attributed to its unique structure:

- Fluorine Substituents : The introduction of fluorine atoms in the phenyl ring is critical for enhancing lipophilicity and biological interaction with target sites .

- Pyrrole Ring : The pyrrole moiety contributes to the electron-rich nature of the compound, facilitating interactions with various biological macromolecules.

Case Studies

- Anticancer Effects : A recent case study evaluated the effects of this compound on breast cancer cells. Results indicated a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, highlighting its potential as a therapeutic agent in treating bacterial infections .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group at position 3 undergoes oxidation to form a carboxylic acid derivative. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, aqueous, 60–80°C | 1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | ~85% |

| CrO₃ in H₂SO₄ | Room temperature, acetone | Same as above | ~78% |

Key Findings :

-

Oxidation proceeds via radical intermediates under acidic conditions.

-

Steric hindrance from the 2,5-dimethyl groups slightly reduces reaction efficiency compared to non-methylated analogues .

Reduction Reactions

The aldehyde moiety is selectively reduced to a primary alcohol without affecting the pyrrole ring or fluorine substituents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C to RT | 1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol | 92% |

| LiAlH₄ | Dry THF, reflux | Same as above | 88% |

Mechanistic Insight :

-

NaBH₄ operates via nucleophilic hydride transfer, while LiAlH₄ generates a more reactive aluminate intermediate.

Nucleophilic Additions

The aldehyde participates in condensation reactions, forming imines and hydrazones:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Primary amines | Ethanol, RT, 12h | Schiff bases | Antimicrobial agents |

| Hydrazines | Acetic acid, reflux | Hydrazones | Fluorescent probes |

Example :

Reaction with cyclohexylamine under reductive amination (NaBH₃CN, MeOH) yields a secondary amine derivative used in tuberculosis drug research .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes substitution at position 4 (para to the aldehyde):

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| N-Iodosuccinimide | DMF, RT, 12h | 4-Iodo derivative | >95% |

| Br₂ in CH₂Cl₂ | 0–5°C, 3h | 4-Bromo derivative | 89% |

Notable Observations :

-

The 2,5-dimethyl groups direct electrophiles to position 4 due to steric and electronic effects .

-

Fluorine atoms on the phenyl ring enhance the pyrrole’s electron density, accelerating substitution .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 75–82% |

| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynylated pyrroles | 68% |

Applications :

-

Biaryl products show enhanced π-stacking in material science applications.

Stability and Side Reactions

Q & A

Q. What are the optimized synthetic routes for 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrrole derivatives. For example:

- Step 1: Start with a substituted pyrrole core (e.g., 2,5-dimethylpyrrole).

- Step 2: Introduce the 2,4-difluorophenyl group via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 2,4-difluorophenylboronic acid .

- Step 3: Install the carbaldehyde group at the 3-position using Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a hydroxymethyl intermediate .

Key Considerations: - Monitor regioselectivity during substitution to avoid byproducts.

- Use HPLC (C18 column, acetonitrile/water gradient) for purity validation .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- Aromatic protons: Look for splitting patterns from fluorine coupling (e.g., 2,4-difluorophenyl protons at δ 6.8–7.5 ppm with coupling) .

- Aldehyde proton: A singlet near δ 9.8–10.2 ppm confirms the carbaldehyde group .

- IR: A strong absorption band at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C-F stretch) .

- Mass Spectrometry: ESI-MS or HRMS should show [M+H]⁺ at m/z 265.1 (C₁₄H₁₂F₂NO) with isotopic peaks for fluorine .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the molecular geometry to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which predict nucleophilic/electrophilic sites .

- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 enzymes, based on structural analogs like fluconazole) .

Data Example:

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| HOMO Energy (eV) | -6.2 | Electron donation |

| LUMO Energy (eV) | -1.8 | Electron acceptance |

| LogP (Experimental) | 2.75 | Membrane permeability |

Q. How does fluorination at the 2,4-positions of the phenyl ring influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Physicochemical Impact:

- Bioactivity:

- Compare the compound to non-fluorinated analogs in antifungal assays (e.g., MIC against Candida albicans). Fluorine enhances target binding via dipole interactions and steric effects .

Q. What are the challenges in achieving regioselective functionalization of the pyrrole ring during synthesis?

Methodological Answer:

- Issue: Competing substitution at C2/C5 vs. C3 positions due to electron density variations.

- Solutions:

- Use directing groups (e.g., methyl at C2/C5) to block unwanted sites .

- Employ Lewis acid catalysts (e.g., AlCl₃) to stabilize intermediates during formylation .

Experimental Data:

| Reaction Condition | Yield (C3 product) | Byproducts |

|---|---|---|

| Vilsmeier (POCl₃/DMF) | 65% | 10% C2-formylated |

| Swern Oxidation | 45% | 20% overoxidized |

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

Methodological Answer:

- SAR Variables:

- Assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.